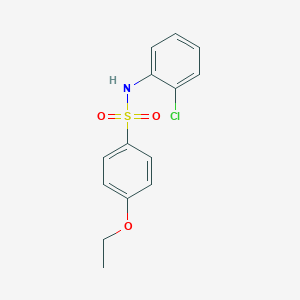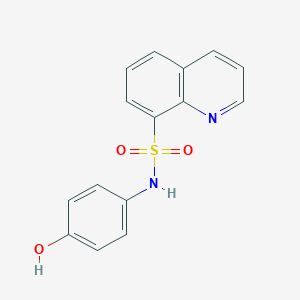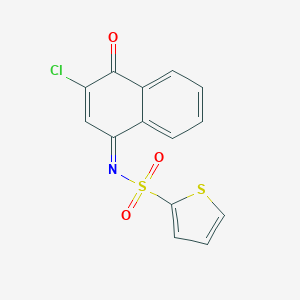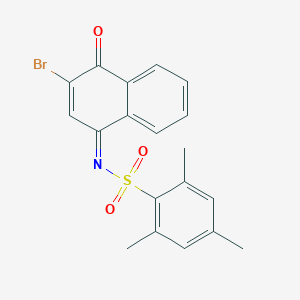![molecular formula C26H25NO5S B281283 Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a synthetic compound with potential therapeutic applications. It belongs to the class of benzofuran derivatives and has a molecular formula of C30H29NO5S.
Mecanismo De Acción
The mechanism of action of Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are important signaling pathways in cancer cells. Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and induction of apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects. In addition, Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to be effective in inhibiting cancer cell growth and inducing apoptosis, making it a promising candidate for further research. However, one of the limitations of using Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for the research on Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer. This could involve studying its effects on different types of cancer cells and in combination with other drugs. Another direction is to investigate its potential anti-inflammatory and neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Finally, further research could be done to optimize the synthesis method of Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A, making it more accessible for lab experiments.
Métodos De Síntesis
The synthesis of Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A involves several steps, starting with the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with benzyl alcohol and triethylamine to form the benzyl ester intermediate. The intermediate is then reacted with 4-isopropylbenzenesulfonyl chloride and sodium hydride to form Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A.
Aplicaciones Científicas De Investigación
Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has been studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate A has also been studied for its potential anti-inflammatory and neuroprotective effects.
Propiedades
Fórmula molecular |
C26H25NO5S |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
benzyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H25NO5S/c1-17(2)20-9-12-22(13-10-20)33(29,30)27-21-11-14-24-23(15-21)25(18(3)32-24)26(28)31-16-19-7-5-4-6-8-19/h4-15,17,27H,16H2,1-3H3 |
Clave InChI |
YESCYCQAXHIXNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C(=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)





![Butyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281222.png)
![Butyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281223.png)
![Butyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281224.png)
![Butyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281227.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281228.png)